N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide
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Overview
Description
CCT367766 is a PROTAC degrader of the putative transcription factor regulator Pirin in cells.
Scientific Research Applications
Patel, Agravat, & Shaikh (2011) explored the synthesis of pyridine derivatives with antimicrobial activity, including compounds similar in structure to the one (Patel, Agravat, & Shaikh, 2011).
Patel & Dhameliya (2010) synthesized and evaluated N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide for antibacterial and antifungal activities, indicating the compound's relevance in antimicrobial research (Patel & Dhameliya, 2010).
Ramesh, Reddy, & Reddy (2006) detailed an improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in anti-hypertensive drugs like Doxazosin, showing its significance in cardiovascular therapeutics (Ramesh, Reddy, & Reddy, 2006).
Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel benzodifuranyl and related compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting potential applications in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Babu, Srinivasulu, & Kotakadi (2015) developed novel N-aryl-piperazine-1-carboxamide derivatives and assessed their antimicrobial activity, suggesting potential applications in the treatment of infections (Babu, Srinivasulu, & Kotakadi, 2015).
properties
IUPAC Name |
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H48ClN7O11/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXVOSCUJQYET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H48ClN7O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide |
Citations
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